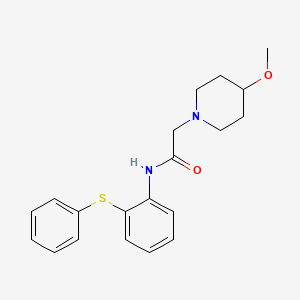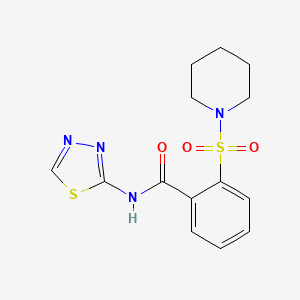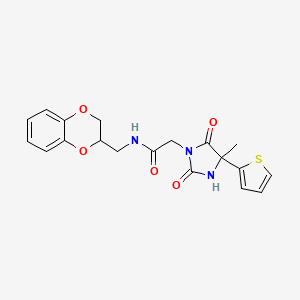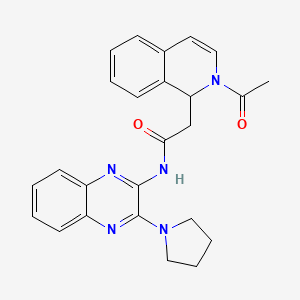
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide, also known as MMPC, is a synthetic compound that belongs to the chromene family. It has been the subject of scientific research due to its potential use in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells and reduce angiogenesis. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide for lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. This compound has also been shown to be stable under various conditions, making it suitable for use in experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on the development of this compound-based drug delivery systems, which may improve the efficacy and safety of this compound in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential use in the treatment of various diseases. The synthesis method of this compound has been optimized to increase its yield and purity, making it suitable for scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for research on this compound, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylsulfonylphenyl hydrazine with 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been the subject of scientific research due to its potential use in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-15-21(26)17-11-8-12-18(23(17)30-22(15)16-9-4-3-5-10-16)24(27)25-19-13-6-7-14-20(19)31(2,28)29/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUNZSMFNVDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CC=CC=C3S(=O)(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
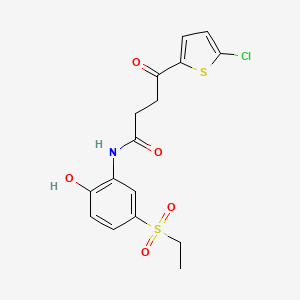
![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
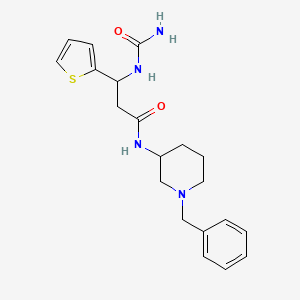
![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)
